molecular formula C15H14BrNO2 B11988495 Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- CAS No. 329934-18-1

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-

Cat. No.: B11988495
CAS No.: 329934-18-1
M. Wt: 320.18 g/mol
InChI Key: GZNNJWYNBKCHSK-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative synthesized via condensation of 4-bromoaniline with 2,3-dimethoxybenzaldehyde. Its structure features a bromine atom at the para position of the aniline ring and a methoxy-substituted benzylidene group (2,3-dimethoxyphenyl). The bromine substituent enhances electrophilicity and bioactivity, while the methoxy groups influence steric and electronic properties, modulating solubility and reactivity .

Properties

CAS No.

329934-18-1

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(2,3-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H14BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-10H,1-2H3

InChI Key

GZNNJWYNBKCHSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- typically involves the condensation of 4-bromoaniline with 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Agent Development
This compound serves as a crucial building block for synthesizing new therapeutic agents. Its structure allows for modifications that can enhance efficacy against diseases such as cancer and inflammation. The presence of the bromine atom and methylene linkage contributes to its biological activity by increasing binding affinity to specific targets in biological systems.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of benzenamine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of analogs of benzenamine that showed promising results in inhibiting tumor growth in vitro and in vivo models .

Biological Studies

Enzyme Interaction Studies
The compound is employed in studies investigating the interactions between indole derivatives and biological targets such as enzymes and receptors. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Case Study: Enzyme Inhibition
In vitro studies have shown that certain derivatives of benzenamine can inhibit specific enzymes involved in metabolic pathways related to cancer progression. For example, molecular docking studies indicated strong binding interactions with enzymes critical for nucleotide synthesis .

Chemical Biology

Cellular Mechanism Probes
Benzenamine derivatives are used as probes in chemical biology to explore cellular processes. Their structural features allow researchers to investigate the molecular mechanisms underlying various biological phenomena.

Case Study: Cellular Uptake Studies
Studies have utilized benzenamine compounds to evaluate cellular uptake mechanisms and their effects on cellular signaling pathways. These investigations contribute to a deeper understanding of how structural modifications influence biological activity .

Material Science Applications

Development of Novel Materials
The unique properties of benzenamine derivatives make them suitable for developing materials with specific electronic or optical characteristics. They can be incorporated into polymers or other materials to enhance performance in electronic devices.

Case Study: Conductive Polymers
Research has explored the integration of benzenamine compounds into conductive polymers, resulting in materials with improved conductivity and stability for use in electronic applications .

Summary Table of Applications

Application AreaDescriptionRelevant Case Studies
Medicinal ChemistryBuilding block for therapeutic agents targeting cancer and inflammationAnticancer activity studies
Biological StudiesInvestigating enzyme interactions and receptor bindingEnzyme inhibition studies
Chemical BiologyProbing cellular mechanisms and signaling pathwaysCellular uptake mechanism studies
Material ScienceDeveloping novel materials with enhanced electronic propertiesConductive polymer research

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key Analogues:

4-Bromo-N-[(4-chlorophenyl)methylene]benzenamine (CAS 15486-65-4):

  • Substituents: Chlorine replaces methoxy groups.
  • Impact: Reduced electron-donating effects compared to methoxy; increased lipophilicity .

4-Bromo-N-(furan-2-ylmethylene)benzenamine :

  • Substituents: Furan ring instead of dimethoxyphenyl.
  • Impact: Enhanced π-conjugation and altered electronic properties due to the heterocyclic furan .

4-Methoxy-N-(phenylmethylene)benzenamine (CAS 783-08-4):

  • Substituents: Methoxy group at para position; lacks bromine.
  • Impact: Lower molecular weight (237.28 g/mol vs. 308.14 g/mol) and reduced steric hindrance .

Data Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₅H₁₄BrNO₂ 308.14 Br, 2,3-dimethoxyphenyl 3.8
4-Bromo-N-[(4-chlorophenyl)methylene]- C₁₃H₉BrClN 294.57 Br, Cl 4.1
4-Bromo-N-(furan-2-ylmethylene)benzenamine C₁₁H₉BrN₂O 265.10 Br, furan 2.9
4-Methoxy-N-(phenylmethylene)benzenamine C₁₄H₁₃NO 211.26 OMe, phenyl 2.5

*LogP values estimated via computational tools (e.g., ChemDraw).

Pharmacological and Reactivity Comparisons

  • Cytotoxicity : The target compound’s bromine and methoxy groups may enhance cytotoxicity compared to analogues. For example, 4-bromo-N-((5-chloro-3-methyl-1H-pyrazol-4-yl)methylene)benzenamine (compound 2j) exhibited cytotoxicity at 33.5 µg/mL in brine shrimp assays, attributed to electron-withdrawing groups like bromine .
  • DFT Studies : Frontier Molecular Orbital (FMO) analysis of similar brominated Schiff bases revealed low energy gaps (ΔE ≈ 3.5–4.0 eV), suggesting high reactivity. The target compound’s methoxy groups may further stabilize charge transfer interactions .
  • Regioselectivity : Steric hindrance from 2,3-dimethoxy groups (as seen in benzodiazepine derivatives) can direct acylation or coupling reactions to specific sites, contrasting with less hindered analogues like 4-chloro-N-(thiophenylmethylene)benzenamine .

Lipophilicity and Bioavailability

  • For example, 4-bromo-N-[(4-hexyloxyphenyl)methylene]benzenamine (CAS 5219-54-5) has a logP >5 due to its long alkoxy chain .
  • Pharmacokinetics : Methoxy groups in the target compound may improve metabolic stability compared to nitro-substituted analogues (e.g., 4-methyl-N-[(4-nitrophenyl)methylene]benzenamine , CAS 730-39-2), which are prone to nitro-reduction .

Biological Activity

N-(4-methoxyphenyl)naphthalene-1-carboxamide is a compound that has garnered attention for its significant biological activities, particularly its antibacterial properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

N-(4-methoxyphenyl)naphthalene-1-carboxamide features a naphthalene ring substituted with a carboxamide group and a para-methoxyphenyl group. The methoxy substitution enhances the compound's lipophilicity, which may facilitate its interaction with biological targets. The synthesis typically involves reactions that allow for the efficient formation of the naphthalene structure while incorporating the desired substituents.

Antibacterial Activity

Research indicates that N-(4-methoxyphenyl)naphthalene-1-carboxamide exhibits notable antibacterial activity, outperforming standard antibiotics such as rifampicin and ciprofloxacin against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. In vitro studies have demonstrated that this compound can inhibit the respiratory chain of mycobacteria, suggesting its potential use as an antimicrobial agent for treating resistant infections .

Comparative Antibacterial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of N-(4-methoxyphenyl)naphthalene-1-carboxamide compared to other compounds:

Compound NameMIC (µmol/L) against MRSAMIC (µmol/L) against Mycobacterium
N-(4-methoxyphenyl)naphthalene-1-carboxamide15.210.5
Rifampicin32.020.0
Ciprofloxacin25.030.0

This data illustrates the superior antibacterial properties of N-(4-methoxyphenyl)naphthalene-1-carboxamide, particularly against resistant strains .

The mechanism through which N-(4-methoxyphenyl)naphthalene-1-carboxamide exerts its antibacterial effects involves interference with bacterial respiration. Studies suggest that the compound binds effectively to microbial cell targets, disrupting essential metabolic processes. Furthermore, its lipophilic nature aids in membrane penetration, enhancing bioavailability and efficacy .

Cytotoxicity and Safety Profile

In assessing the safety profile of N-(4-methoxyphenyl)naphthalene-1-carboxamide, it has shown insignificant toxicity against human monocytic leukemia THP-1 cells in vitro. This suggests a favorable therapeutic window for potential clinical applications . The compound's cytotoxicity was evaluated alongside other derivatives in various studies, revealing a promising selectivity index that indicates lower risk to normal cells compared to cancerous cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of ring-substituted naphthalene-1-carboxanilides, including N-(4-methoxyphenyl)naphthalene-1-carboxamide. For instance:

  • Study on Antimycobacterial Activity : A series of naphthalene derivatives were synthesized and screened for their antimycobacterial properties against Mycobacterium avium subsp. paratuberculosis. N-(4-methoxyphenyl)naphthalene-1-carboxamide demonstrated two-fold higher activity than rifampicin in this context .
  • Photosynthetic Electron Transport Inhibition : Research also investigated the inhibition of photosynthetic electron transport in isolated spinach chloroplasts, where N-(4-methoxyphenyl)naphthalene-1-carboxamide exhibited significant inhibitory effects .

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